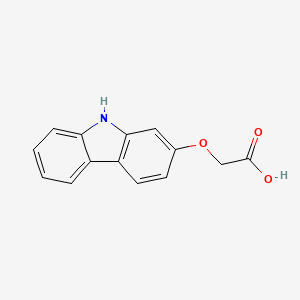
Acetic acid, (9H-carbazol-2-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (9H-carbazol-2-yloxy)- is a compound that features a carbazole moiety linked to an acetic acid group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (9H-carbazol-2-yloxy)- typically involves the reaction of 9H-carbazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for acetic acid, (9H-carbazol-2-yloxy)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would likely include steps for purification and isolation of the product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (9H-carbazol-2-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced carbazole derivatives.
Scientific Research Applications
Acetic acid, (9H-carbazol-2-yloxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Investigated for potential biological activity and therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which acetic acid, (9H-carbazol-2-yloxy)- exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the electronic properties of materials and potentially affecting biological systems.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which lacks the acetic acid moiety.
Carbazol-9-yl-acetic acid: A similar compound with the acetic acid group attached at the 9-position of the carbazole ring.
Polycarbazole: A polymeric form of carbazole with different electronic properties.
Uniqueness
Acetic acid, (9H-carbazol-2-yloxy)- is unique due to the specific positioning of the acetic acid group at the 2-position of the carbazole ring. This structural feature imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
300345-74-8 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(9H-carbazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |
InChI Key |
DBTXBCCOKOKVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
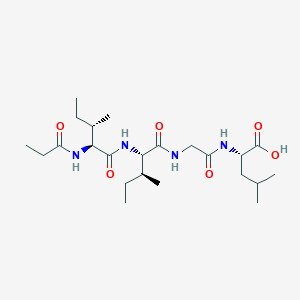
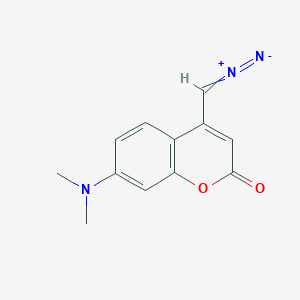
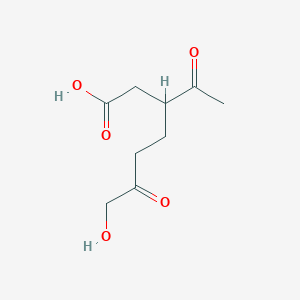
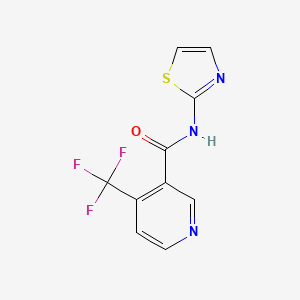
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
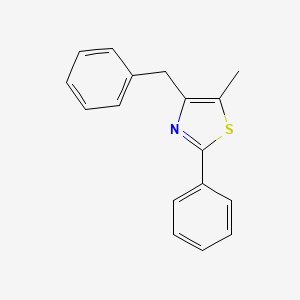
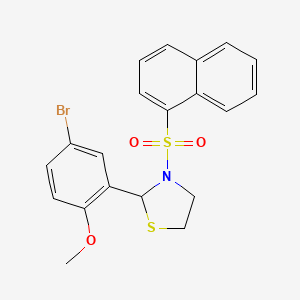
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)


![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)

